molecular formula C17H23N3O3S B6771438 N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide

N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B6771438
M. Wt: 349.4 g/mol
InChI Key: CCZHITOVPSQPLC-UHFFFAOYSA-N
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Description

N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique combination of an indole core, an azetidine ring, and an ethylsulfonyl group, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-4-24(22,23)20-9-13(10-20)8-18-17(21)14-5-6-16-15(7-14)11(2)12(3)19-16/h5-7,13,19H,4,8-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZHITOVPSQPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(C1)CNC(=O)C2=CC3=C(C=C2)NC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the ethylsulfonyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the ethylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole core and sulfonyl group.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted azetidine derivatives with various functional groups replacing the ethylsulfonyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studying its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: Investigating its pharmacological properties, including its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Industry: Potential use in the development of new materials with specific chemical properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with aromatic residues in proteins, while the azetidine and sulfonyl groups may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-methylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    N-[(1-ethylsulfonylpyrrolidin-3-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

Uniqueness

The unique combination of the indole core, azetidine ring, and ethylsulfonyl group in N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide may confer distinct chemical and biological properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic properties.

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